AKBA Demonstrates 2-Fold Higher Potency for 5-LOX Inhibition Than KBA
In a direct head-to-head comparison using intact human neutrophils, AKBA exhibited an IC50 of 1.5 μM for 5-LOX inhibition, whereas KBA (11-keto-β-boswellic acid), its deacetylated analog, required a concentration of 3.0 μM to achieve the same effect [1]. This represents a 2-fold difference in potency. In a cell-free system (105,000 g supernatant), the IC50 values were 8 μM for AKBA and 20 μM for KBA, confirming that the acetyl group at the C3 position is a critical determinant of inhibitory activity [1].
| Evidence Dimension | 5-Lipoxygenase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 μM (intact cells); 8 μM (cell-free) |
| Comparator Or Baseline | KBA (11-keto-β-boswellic acid): 3.0 μM (intact cells); 20 μM (cell-free) |
| Quantified Difference | 2-fold higher potency for AKBA in intact cells; 2.5-fold higher in cell-free system |
| Conditions | Human neutrophil 5-LOX; endogenous arachidonic acid in ionophore-stimulated peritoneal polymorphonuclear leukocytes (PMNL); cell-free 105,000 g supernatant |
Why This Matters
The 2-fold potency advantage translates to lower required doses and potentially reduced excipient burden in formulation, making AKBA the preferred choice for 5-LOX-targeted research and product development.
- [1] Sailer ER, Subramanian LR, Rall B, Hoernlein RF, Ammon HP, Safayhi H. Acetyl-11-keto-beta-boswellic acid (AKBA): structure requirements for binding and 5-lipoxygenase inhibitory activity. Br J Pharmacol. 1996;117(4):615-618. View Source
